molecular formula C13H13NO2 B13520096 Ethyl 6-amino-1-naphthoate

Ethyl 6-amino-1-naphthoate

Cat. No.: B13520096
M. Wt: 215.25 g/mol
InChI Key: VIRHLVYSQKJKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-1-naphthoate is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethyl ester group and an amino group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-1-naphthoate typically involves the reaction of 6-amino-1-naphthoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-amino-1-naphthoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-amino-1-naphthoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl and acid counterparts. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 6-aminonaphthalene-1-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)12-5-3-4-9-8-10(14)6-7-11(9)12/h3-8H,2,14H2,1H3

InChI Key

VIRHLVYSQKJKCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.